(4R,5S)-1,2-Oxazinane-4,5-diol
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Overview
Description
(4R,5S)-1,2-Oxazinane-4,5-diol is a chiral compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one nitrogen and one oxygen atom. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,2-Oxazinane-4,5-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of amino alcohols with aldehydes or ketones, followed by cyclization to form the oxazinane ring. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,2-Oxazinane-4,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-1,2-Oxazinane-4,5-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals and other biomolecules makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5S)-1,2-Oxazinane-4,5-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
- 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
- (3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate
Uniqueness
(4R,5S)-1,2-Oxazinane-4,5-diol is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring structure. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C4H9NO3 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(4R,5S)-oxazinane-4,5-diol |
InChI |
InChI=1S/C4H9NO3/c6-3-1-5-8-2-4(3)7/h3-7H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
FEXSXCVIRFBJAN-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CON1)O)O |
Canonical SMILES |
C1C(C(CON1)O)O |
Origin of Product |
United States |
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